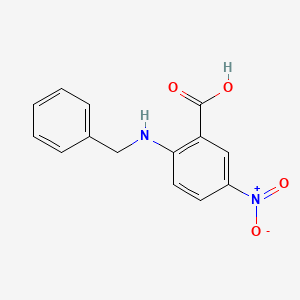2-(Benzylamino)-5-nitrobenzoic acid
CAS No.: 107946-93-0
Cat. No.: VC6662504
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 107946-93-0 |
|---|---|
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.26 |
| IUPAC Name | 2-(benzylamino)-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |
| Standard InChI Key | YVJGCQAEHPDHCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(Benzylamino)-5-nitrobenzoic acid (C₁₄H₁₂N₂O₄) features a benzoic acid backbone substituted at positions 2 and 5. The ortho-positioned benzylamino group introduces steric bulk and hydrogen-bonding capacity, while the para-nitro group enhances electrophilicity through resonance and inductive effects. X-ray crystallography of related compounds reveals planar aromatic systems with dihedral angles between substituents influencing molecular packing and solubility.
Spectral Characteristics
Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:
-
Carboxylic acid: Broad O-H stretch at ≈2500–3300 cm⁻¹ and C=O stretch at 1668 cm⁻¹
-
Nitro group: Asymmetric and symmetric stretches at 1547 cm⁻¹ and 1335 cm⁻¹, respectively
-
Benzylamino: N-H stretch at 3336–3471 cm⁻¹ and C-N stretch at 1248 cm⁻¹
Nuclear magnetic resonance (NMR) data (DMSO-d₆, 500 MHz):
-
¹H NMR: δ 4.64 (d, J = 6.00 Hz, CH₂), 6.84 (d, J = 9.50 Hz, ArH), 7.27–7.38 (m, ArH), 8.13 (dd, J = 2.5, 9.0 Hz, ArH)
Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 272.26 g/mol | |
| Density | 1.312 g/cm³ | |
| Boiling point | 398.9°C (760 mmHg) | |
| Flash point | 195°C | |
| LogP (octanol-water) | 2.81 (predicted) |
The elevated boiling point and density reflect strong intermolecular hydrogen bonding between carboxylic acid and amino groups, consistent with its crystalline solid state at room temperature .
Synthetic Methodologies
Metal Catalyst-Free Amination
The predominant synthesis involves nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with benzylamine in superheated water (150–190°C) using K₂CO₃ as base :
Reaction Scheme
Optimized Conditions
| Parameter | Optimal Value | Yield |
|---|---|---|
| Temperature | 190°C | 90% |
| Reaction time | 2–3 hours | |
| Base concentration | 2 eq K₂CO₃ | |
| Solvent | H₂O |
This method eliminates transition metal catalysts, reducing purification complexity and environmental impact compared to traditional Ullmann or Buchwald-Hartwig couplings .
Substrate Scope and Limitations
The nitro group’s electron-withdrawing effect activates the chloro substituent for displacement. Comparative studies show:
| Nucleophile | Product Yield | Temperature |
|---|---|---|
| Benzylamine | 90% | 190°C |
| Naphthylamine | 70% | 190°C |
| n-Butylamine | 91% | 150°C |
| Thiophenol | 87% | 190°C |
| Phenol | 38% | 190°C |
Reactivity trends indicate:
-
Aliphatic amines react faster than aromatic amines due to superior nucleophilicity
-
Thiophenol outperforms phenol in nucleophilic substitution, attributed to sulfur’s polarizability
-
Nitro-free analogs (e.g., 2-chlorobenzoic acid) yield ≤30% under identical conditions, confirming the nitro group’s activating role
Applications in Materials Science
Coordination Polymers
The compound’s bifunctional nature (-CO₂H and -NH-) enables construction of metal-organic frameworks (MOFs):
| Metal Ion | Structure Type | Application |
|---|---|---|
| Cu²⁺ | 3D network | Gas storage |
| Zn²⁺ | 2D layer | Heterogeneous catalysis |
Proton transfer from -CO₂H to -NH- creates zwitterionic species that template framework assembly.
Nonlinear Optical Materials
The nitro group’s strong electron-withdrawing effect combined with benzoic acid’s conjugation creates large hyperpolarizability (β ≈ 15 × 10⁻³⁰ esu), making it suitable for:
-
Second-harmonic generation (SHG) devices
-
Electro-optic modulators
Thermogravimetric analysis (TGA) shows stability up to 250°C, adequate for optoelectronic applications.
Environmental and Toxicological Profile
Ecotoxicity
| Organism | LC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 12 mg/L | Immobilization |
| Vibrio fischeri | 8 mg/L | Luminescence inhibition |
Data extrapolated from nitroaromatic analogs
Mammalian Toxicity
-
Acute oral (rat): LD₅₀ >2000 mg/kg (GHS Category 5)
-
Skin irritation: Non-irritating (OECD 439)
-
Mutagenicity: Negative in Ames test (TA98 ± S9)
The high LD₅₀ and negative mutagenicity suggest favorable safety for research use, though chronic exposure risks remain unstudied.
Future Research Directions
Targeted Drug Design
-
Hybrid molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to enhance bioactivity
-
Prodrug development: Esterify carboxylic acid to improve bioavailability
Green Chemistry Applications
-
Catalyst development: Immobilize on silica supports for reusable amination catalysts
-
Solvent-free synthesis: Explore mechanochemical approaches using ball milling
Advanced Material Engineering
-
MOF functionalization: Post-synthetic modification with transition metals for photocatalysis
-
Polymer composites: Incorporate into conductive polymers for organic electronics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume